2,4-dimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar groups like the amide would increase its solubility in polar solvents. The aromatic rings would contribute to its UV-Vis absorption spectrum .Scientific Research Applications
Antibacterial and Anticancer Agents
Compounds with complex structures including thieno[3,4-c]pyrazol, pyrazolone derivatives, and those containing dimethoxy benzamide units have been investigated for their potential antibacterial and anticancer activities. For example, analogs with pyrazol-5-one derivatives derived from 2-aminobenzothiazole nuclei have displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxicity at antibacterial concentrations (Palkar et al., 2017). Additionally, various heterocyclic compounds, including those with thieno[2,3-b]pyridine derivatives, have been synthesized and evaluated for their anticancer properties, demonstrating the potential utility of these molecules in cancer research (Abu‐Hashem & Aly, 2017).
Antimicrobial Activities
Derivatives similar to 2,4-dimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been explored for their antimicrobial potential. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showcasing significant effects in mouse tumor model cancer cell lines and human cancer cell lines of colon cancer and breast cancer (Rahmouni et al., 2016). These findings indicate the potential of structurally related compounds for antimicrobial and antitumor applications.
Molecular Modeling and Synthesis Studies
Molecular modeling and synthesis studies on compounds with similar structural motifs to this compound reveal insights into their chemical behavior and potential interactions with biological targets. Research involving the synthesis, characterisation, docking studies, and anti-microbial evaluation of related compounds provides valuable information on their molecular structure and biological activity, guiding further investigations into their scientific applications (Spoorthy et al., 2021).
Future Directions
properties
IUPAC Name |
2,4-dimethoxy-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-4-7-20-17(24)9-23-18(14-10-28-11-15(14)22-23)21-19(25)13-6-5-12(26-2)8-16(13)27-3/h5-6,8H,4,7,9-11H2,1-3H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDODNGLMKTHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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